An In-depth Technical Guide to the Synthesis and Characterization of 1-Tetradecanamine, 2-decyl-
An In-depth Technical Guide to the Synthesis and Characterization of 1-Tetradecanamine, 2-decyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Tetradecanamine, 2-decyl-, a branched-chain primary amine with significant potential in various industrial and pharmaceutical applications. The guide details a robust synthetic pathway via the Guerbet reaction followed by amination, offering insights into the underlying chemical principles and experimental considerations. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the target compound, ensuring its identity, purity, and structural integrity. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of novel amines and their application in drug development and materials science.
Introduction
1-Tetradecanamine, 2-decyl- (CAS 62281-07-6) is a C24 branched primary amine.[1] Its unique molecular architecture, featuring a long aliphatic chain with a decyl branch at the second carbon, imparts distinct physicochemical properties compared to its linear isomers. These properties, including a lower melting point and increased solubility in nonpolar solvents, make it an attractive candidate for applications in drug delivery systems, as a surfactant, and as a precursor for more complex molecular structures.
The synthesis of such branched amines often presents challenges in achieving high selectivity and yield. This guide focuses on a well-established and scalable approach: the Guerbet condensation to form the precursor alcohol, followed by a reductive amination to yield the target primary amine. This method offers a reliable route to high-purity 1-Tetradecanamine, 2-decyl-.
Subsequent characterization is paramount to confirm the successful synthesis and to establish a comprehensive profile of the compound. This guide details the application of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), to provide unambiguous structural elucidation and purity assessment.
Table 1: General Properties of 1-Tetradecanamine, 2-decyl-
| Property | Value |
| CAS Number | 62281-07-6[1] |
| Molecular Formula | C₂₄H₅₁N |
| Molecular Weight | 353.68 g/mol |
| Canonical SMILES | CCCCCCCCCCCCC(CN)CCCCCCCCCC |
Synthesis of 1-Tetradecanamine, 2-decyl-
The synthesis of 1-Tetradecanamine, 2-decyl- is a multi-step process that begins with the synthesis of the corresponding Guerbet alcohol, 2-decyl-1-tetradecanol. This alcohol is then converted to the target amine.
Synthesis of 2-decyl-1-tetradecanol (Guerbet Alcohol)
The Guerbet reaction is a self-condensation of primary alcohols at elevated temperatures in the presence of a base catalyst to produce branched primary alcohols.[2][3]
Reaction: 2 CH₃(CH₂)₁₀CH₂OH → CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + H₂O
2.1.1. Experimental Protocol: Synthesis of 2-decyl-1-tetradecanol
Materials:
-
1-Dodecanol
-
Potassium Hydroxide (KOH)
-
High-boiling point, inert solvent (e.g., mineral oil)
-
Nitrogen gas supply
-
Standard glassware for high-temperature reactions with a distillation setup
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap connected to a condenser, add 1-dodecanol and a catalytic amount of potassium hydroxide (typically 1-5 mol%).
-
Heat the mixture under a gentle stream of nitrogen gas to approximately 220-250°C.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.
-
After completion, cool the reaction mixture and neutralize the catalyst with a suitable acid (e.g., phosphoric acid).
-
The crude product can be purified by fractional distillation under reduced pressure to obtain pure 2-decyl-1-tetradecanol.[4][5]
Synthesis of 1-Tetradecanamine, 2-decyl- via Reductive Amination
Reductive amination is a versatile method for converting aldehydes or ketones into amines.[6][7] In this case, the precursor alcohol is first oxidized to the corresponding aldehyde, which then reacts with ammonia in the presence of a reducing agent. A more direct approach involves the reaction of the alcohol with ammonia over a suitable catalyst at elevated temperature and pressure.[8]
Reaction: CH₃(CH₂)₁₁CH(CH₂OH)(CH₂)₉CH₃ + NH₃ --(Catalyst, H₂)--> CH₃(CH₂)₁₁CH(CH₂NH₂)(CH₂)₉CH₃ + H₂O
2.2.1. Experimental Protocol: Synthesis of 1-Tetradecanamine, 2-decyl-
Materials:
-
2-decyl-1-tetradecanol
-
Ammonia (anhydrous)
-
Hydrogen gas
-
Supported metal catalyst (e.g., Nickel, Cobalt, or Copper-based)[8]
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with 2-decyl-1-tetradecanol and the catalyst.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Introduce anhydrous ammonia into the reactor.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reactor to the reaction temperature (typically 150-250°C) with vigorous stirring.
-
Maintain the temperature and pressure for the required reaction time, monitoring the consumption of the starting alcohol by GC.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The crude 1-Tetradecanamine, 2-decyl- can be purified by vacuum distillation.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1-Tetradecanamine, 2-decyl-.
Characterization of 1-Tetradecanamine, 2-decyl-
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1-Tetradecanamine, 2-decyl-. The following techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR should be performed.
3.1.1. Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Tetradecanamine, 2-decyl- is expected to show the following key signals:
-
A triplet at approximately 0.88 ppm corresponding to the terminal methyl groups of the alkyl chains.
-
A broad multiplet between 1.20 and 1.40 ppm integrating to the numerous methylene (-CH₂-) protons in the long alkyl chains.
-
A multiplet around 2.6-2.8 ppm corresponding to the methylene protons adjacent to the amine group (-CH₂-NH₂).
-
A broad singlet for the amine protons (-NH₂), the chemical shift of which can vary depending on the solvent and concentration.
3.1.2. Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework. Key expected signals include:
-
A signal around 14 ppm for the terminal methyl carbons.
-
A series of signals between 22 and 35 ppm for the methylene carbons of the alkyl chains.
-
A signal for the carbon atom bonded to the nitrogen, which will be shifted downfield.
-
A signal for the methine carbon at the branch point.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[9][10]
3.2.1. Expected FTIR Spectral Data
The FTIR spectrum of 1-Tetradecanamine, 2-decyl- is expected to exhibit the following characteristic absorption bands:
-
N-H stretching: A broad doublet in the region of 3300-3500 cm⁻¹ is characteristic of a primary amine.[11]
-
C-H stretching: Strong absorptions between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl chains.
-
N-H bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.
-
C-N stretching: This vibration typically appears in the 1000-1250 cm⁻¹ region.
Table 2: Key FTIR Absorption Bands for 1-Tetradecanamine, 2-decyl-
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (primary amine) | Stretching | 3300-3500 (doublet) |
| C-H (alkane) | Stretching | 2850-3000 |
| N-H (primary amine) | Bending (scissoring) | 1590-1650 |
| C-N | Stretching | 1000-1250 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification.
3.3.1. Expected Mass Spectrum
Using a technique like Electron Ionization (EI), the mass spectrum of 1-Tetradecanamine, 2-decyl- is expected to show:
-
A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 353.68). This peak may be weak or absent in EI-MS.
-
Characteristic fragmentation patterns resulting from the cleavage of the C-C bonds adjacent to the nitrogen atom. A prominent peak is often observed at m/z = 30, corresponding to the [CH₂NH₂]⁺ fragment, which is indicative of a primary amine.[12]
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of 1-Tetradecanamine, 2-decyl-.
Conclusion
This technical guide has outlined a reliable and well-documented approach for the synthesis and characterization of 1-Tetradecanamine, 2-decyl-. The described Guerbet reaction followed by reductive amination provides a scalable and efficient route to this valuable branched primary amine. The detailed characterization protocols using NMR, FTIR, and MS ensure the unambiguous identification and purity assessment of the final product. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development, enabling the exploration of the full potential of this versatile molecule.
References
Sources
- 1. 2-Decyl-1-tetradecanamine | CAS 62281-07-6 [daltonresearchmolecules.com]
- 2. US5094667A - Guerbet alkyl ether mono amines - Google Patents [patents.google.com]
- 3. 2-Decyl-1-tetradecanol | 58670-89-6 | Benchchem [benchchem.com]
- 4. 2-Decyl-1-tetradecanol | CAS#:58670-89-6 | Chemsrc [chemsrc.com]
- 5. 2-Decyl-1-tetradecanol 2-Decyltetradecanol [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. US5808158A - Production of primary guerbet amines - Google Patents [patents.google.com]
- 9. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
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